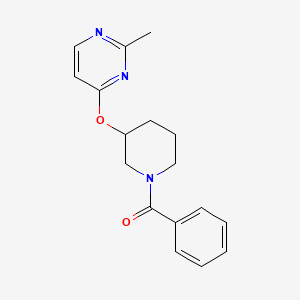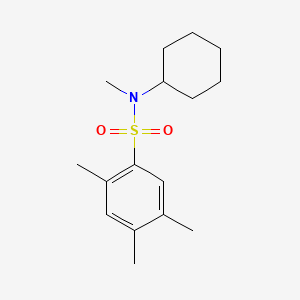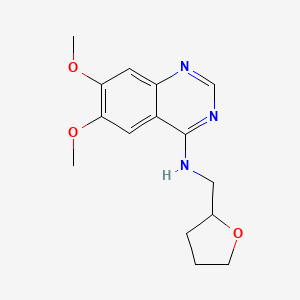
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves substitution reactions and is characterized by the formation of specific structural features, such as the piperidine ring and various substituents that define the compound's properties. For example, the synthesis of a side product in benzothiazinone synthesis is reported, which involves a piperidinyl methanone derivative . Although the exact synthesis of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using single crystal X-ray diffraction studies, which reveal the conformation of the piperidine ring and the geometry around various atoms in the molecule . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactions involving piperidinyl methanone derivatives can include substitution reactions, as well as the formation of intra- and intermolecular hydrogen bonds, which are significant for the stability and reactivity of the compound . The presence of various functional groups can also lead to specific chemical behaviors, such as the formation of hydrogen bonds and π-π interactions, which can influence the compound's chemical properties and its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinyl methanone derivatives can be studied using various spectroscopic techniques and theoretical calculations. The thermal properties of these compounds are of particular interest, as they can indicate the stability of the compound under different temperature conditions . Additionally, electronic parameters such as the HOMO-LUMO energy gap can provide insights into the reactivity and electronic structure of the molecule. The molecular electrostatic potential map can help identify reactive sites on the molecular surface, which is important for understanding how the compound might interact with other molecules or biological targets .
科学的研究の応用
Structural and Theoretical Studies
Thermal, Optical, and Structural Properties : Karthik et al. (2021) synthesized a compound through a substitution reaction, characterized by various spectroscopic techniques, and analyzed its structure using single crystal X-ray diffraction. The study provides insights into the thermal stability, optical properties, and structural characteristics of the compound, revealing inter and intramolecular hydrogen bonds and other interactions stabilizing the crystal structure. These findings are crucial for understanding the material's potential applications in various fields, such as materials science and pharmaceutical development (Karthik et al., 2021).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Mallesha and Mohana (2014) conducted a study on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer Evaluation : Gouhar and Raafat (2015) prepared and reacted (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles for anticancer evaluation. The study aimed to explore the compound's potential as an anticancer agent, highlighting the importance of chemical synthesis in developing new therapeutic options (Gouhar & Raafat, 2015).
Novel Synthesis Approaches
Piperidine Framework Anticancer Effect : Vinaya et al. (2011) synthesized several (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives to explore the anticancer effect associated with the piperidine framework. Their research indicates the potential of these compounds in inhibiting the growth of human leukemia cells, demonstrating the importance of structural modification in medicinal chemistry (Vinaya et al., 2011).
作用機序
Target of Action
The primary target of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone interacts with PKB in an ATP-competitive manner . It inhibits PKB activity by competing with ATP for binding to the kinase’s active site . This compound has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines, such as (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent has identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
将来の方向性
The future directions of research on this compound could include further exploration of its potential therapeutic applications, given the wide range of biological activities associated with piperidine derivatives . Additionally, the development of more efficient synthesis methods for substituted piperidines could be another area of focus .
特性
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-18-10-9-16(19-13)22-15-8-5-11-20(12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZAUJKTODKPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)


![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)
![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)
![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)
![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)
